4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Overview
Description
Synthesis Analysis
The synthesis of "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" involves nucleophilic addition reactions, as demonstrated in the preparation of hyperbranched polyimides (HPI) incorporating s-triazine moieties. For example, a chemically stable version of this compound was synthesized using direct nucleophilic addition in Dimethylformamide (DMF), showcasing its potential as a precursor for high-performance materials due to its chemical stability and high thermal resistance (Othman et al., 2017).
Molecular Structure Analysis
The molecular structure of materials incorporating "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" has been extensively studied using techniques such as single-crystal X-ray diffraction. These analyses reveal complex structures, including three-dimensional frameworks with large windows and interesting coordination geometries, which are significant for applications in catalysis, gas storage, and sensing applications. One notable example is the zinc(II) coordination framework based on this compound, which shows a self-penetrated three-dimensional structure with potential applications as a fluorescent sensor (Wang et al., 2020).
Scientific Research Applications
Synthesis and Thermo-Chemical Stability Properties : A study by Othman et al. (2017) focused on the synthesis of a hyperbranched polyimide (HPI) using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, demonstrating high chemical stability and improved thermal stability. This suggests potential applications in high-performance materials (Othman et al., 2017).
Pharmaceutical and Agrochemical Applications : Banerjee et al. (2013) highlighted the widespread applications of 1,3,5-triazine derivatives in the pharmaceutical, material, and agrochemical industries. Their study emphasizes the structural symmetry and ease of functionalization, which makes them powerful scaffolds for diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).
Photocatalytic Activity in Environmental Applications : A study by He et al. (2019) reported on novel metal-organic framework/covalent organic framework (MOF/COF) hybrid materials incorporating 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. The materials showed enhanced photocatalytic performance for organic pollutant decomposition, indicating their potential use in environmental applications (He, Rong, Niu, & Cai, 2019).
Optical and Photochemical Properties : Zeng et al. (2012) explored the photophysical and photochemical properties of triazine derivatives, including those related to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. Their findings have implications for the design of organic molecules for multiphoton materials, which are relevant in optical technologies (Zeng, Ouyang, Zeng, Ji, & Ge, 2012).
Applications in Organic Light-Emitting Diodes (OLEDs) : Inomata et al. (2004) studied 1,3,5-triazine derivatives, including those with structures related to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline, for their use in high-efficiency electrophosphorescent organic light-emitting diodes. This research indicates the potential of these materials in advanced electronic and display technologies (Inomata, Goushi, Masuko, Konno, Imai, Sasabe, Brown, & Adachi, 2004).
Safety And Hazards
“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQATVVMVBGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363924 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
CAS RN |
14544-47-9 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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